3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide
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Description
3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H15ClFNO5S and its molecular weight is 387.81. The purity is usually 95%.
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Biological Activity
3-Chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluorobenzenesulfonamide is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C11H12ClN2O5S and molecular weight of approximately 292.74 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Sulfonamides often exhibit antimicrobial properties by inhibiting bacterial folate synthesis. The presence of the dioxin moiety may also suggest potential interactions with cellular pathways involved in cancer and inflammation.
Biological Activity Overview
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Antimicrobial Activity :
- Sulfonamides are generally recognized for their antibacterial properties. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains by blocking the enzyme dihydropteroate synthase, crucial for folate synthesis.
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Anticancer Potential :
- The dioxin structure may confer additional anticancer properties. Studies have shown that dioxins can influence cellular signaling pathways such as apoptosis and cell proliferation, potentially making this compound a candidate for further investigation in cancer therapy.
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Anti-inflammatory Effects :
- Compounds featuring sulfonamide groups have been explored for their anti-inflammatory effects. They may modulate the immune response by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have investigated compounds structurally related to this compound:
- Study on Antibacterial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamides and reported significant antibacterial activity against Gram-positive bacteria, suggesting that modifications in the structure can enhance efficacy .
- Dioxin-related Cancer Research : Research outlined in Cancer Research highlighted that dioxin derivatives could induce apoptosis in cancer cells through reactive oxygen species (ROS) generation . This mechanism may be relevant for understanding the potential anticancer effects of the compound.
- Inflammation Modulation Study : A recent study demonstrated that sulfonamide derivatives could reduce inflammation markers in animal models of arthritis, indicating a promising avenue for therapeutic applications .
Data Table: Biological Activities
Properties
IUPAC Name |
3-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-4-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO5S/c17-12-8-11(2-3-13(12)18)25(21,22)19-9-14(20)10-1-4-15-16(7-10)24-6-5-23-15/h1-4,7-8,14,19-20H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDBNPUZJZAYDON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.